1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol
Description
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)6-1-7(13-4-12-6)14-2-5(15)3-14/h1,4-5,15H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNONQPFCMYNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol typically involves:
- Construction or functionalization of the pyrimidine ring bearing the trifluoromethyl substituent.
- Formation or introduction of the azetidin-3-ol moiety.
- Coupling or linking the azetidine nitrogen to the pyrimidine ring at the 4-position.
Preparation of the Pyrimidine Intermediate
The pyrimidine core with trifluoromethyl substitution is often prepared or functionalized through:
- Halogenation and substitution reactions : Starting from 2,4-dichloropyrimidine or related derivatives, selective substitution at the 4-position can be achieved.
- Introduction of trifluoromethyl group : This can be incorporated via trifluoromethylated pyrimidine precursors or through trifluoromethylation reactions on pyrimidine rings.
For example, the synthesis of 2-chloro-4-hydrazinylpyrimidine and its derivatives has been reported using hydrazine hydrate substitution on dichloropyrimidine under cold conditions with triethylamine as base, followed by further functionalization steps.
Preparation of Azetidin-3-ol Moiety
- The azetidin-3-ol ring can be prepared via ring-closure reactions or functional group modifications on azetidine derivatives.
- Protection and deprotection strategies are often used to stabilize intermediates during synthesis.
- For instance, N-t-butyl-O-trimethylsilylazetidine has been used as a precursor, which upon acidic treatment and work-up yields azetidin-3-ol derivatives.
Coupling of Azetidin-3-ol with Pyrimidine
The key step is the formation of the bond between the azetidine nitrogen and the 4-position of the pyrimidine ring bearing the trifluoromethyl group.
- Nucleophilic substitution : The azetidin-3-ol acts as a nucleophile attacking the 4-chloropyrimidine or related halogenated pyrimidine intermediates.
- Conditions often involve mild heating, use of bases such as triethylamine, and polar aprotic solvents like DMF or acetonitrile.
- Purification is typically achieved by extraction, drying, and chromatographic techniques such as flash chromatography on silica gel.
Representative Experimental Procedure (Based on Patent WO2000063168A1 and Literature)
Alternative Synthetic Routes and Modifications
- Some methods involve the use of palladium-catalyzed cross-coupling reactions to construct the pyrimidine ring or to attach various substituents before azetidine coupling.
- Protection of azetidine nitrogen with groups such as benzyl or t-butyl can facilitate selective reactions and be removed later by hydrogenation or acidic cleavage.
- Variations in solvent, temperature, and base can optimize yields and reduce by-products.
Analytical and Spectroscopic Characterization
- The synthesized compound is characterized by:
- NMR spectroscopy (1H, 13C, 19F) to confirm the structure and substitution pattern.
- Mass spectrometry (ESI-MS) to confirm molecular weight.
- Melting point and chromatographic purity .
- Monitoring of reaction progress is often done by NMR and TLC.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Pyrimidine precursor | 4-chloro-6-(trifluoromethyl)pyrimidine | Commercially available or synthesized via halogenation/trifluoromethylation |
| Azetidin-3-ol source | Deprotected N-t-butyl-O-trimethylsilylazetidine | Acidic cleavage to yield free azetidin-3-ol |
| Solvent | DMF, MeCN, or methylene chloride | Polar aprotic solvents preferred for substitution |
| Base | Triethylamine or similar | Neutralizes HCl formed during substitution |
| Temperature | 55-60°C | Moderate heating to facilitate reaction |
| Reaction time | 12 hours | Monitored by NMR for completion |
| Purification | Silica gel flash chromatography | Elution with ethyl acetate/hexanes mixture |
| Yield | 60-80% overall | Depending on reaction scale and conditions |
Chemical Reactions Analysis
Types of Reactions
1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential drug candidate due to its ability to interact with various biological targets:
- Enzyme Inhibition : Studies indicate that 1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol can inhibit specific enzymes involved in cellular signaling pathways. This property is beneficial for developing therapeutic agents targeting diseases like cancer and inflammation.
- Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Drug Discovery
The unique structural features of this compound facilitate its use as a building block in the synthesis of more complex molecules. Its derivatives may possess enhanced pharmacological activities, leading to the discovery of novel therapeutic agents .
Biological Studies
Research has focused on the pharmacodynamics and pharmacokinetics of this compound:
- Mechanism of Action : The interaction of this compound with molecular targets is critical for understanding its therapeutic effects. Studies typically involve evaluating binding affinities to receptors or enzymes.
- Case Studies : Various case studies have documented the compound's efficacy in inhibiting specific biological pathways relevant to disease progression. For instance, its role in modulating inflammatory responses has been highlighted in recent publications.
Synthesis Routes
The synthesis of this compound involves several steps:
- Formation of the Pyrimidine Ring : The trifluoromethyl-substituted pyrimidine can be synthesized through reactions involving appropriate aldehydes and cyanogen bromide.
- Azetidine Ring Construction : Cyclization reactions are employed to form the azetidine ring from suitable precursors.
- Final Coupling : The final step involves coupling the synthesized rings under specific conditions to yield the target compound.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Ring Formation | Aldehydes + Cyanogen Bromide | Pyrimidine Ring |
| 2 | Cyclization | Precursors | Azetidine Ring |
| 3 | Coupling | Reaction Conditions | This compound |
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting key biological processes. The azetidin-3-ol moiety can form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Analytical Comparison
Biological Activity
1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 227.17 g/mol. The compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an azetidin-3-ol moiety. This structural configuration enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, affecting processes such as proliferation and apoptosis.
- Nucleic Acid Interaction : The pyrimidine ring can interact with nucleic acids, potentially leading to inhibition of DNA or RNA synthesis.
- Hydrogen Bonding : The azetidin-3-ol moiety can form hydrogen bonds with target proteins, stabilizing the compound's interaction and enhancing its biological activity .
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing azetidinone structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative pathogens. The minimum inhibitory concentrations (MICs) for related compounds range from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus pneumoniae and E. coli .
Anticancer Properties
Research has demonstrated that azetidine derivatives can inhibit cancer cell proliferation. For example, compounds featuring the azetidinone structure have been found to induce apoptosis in human solid tumor cell lines, including breast and prostate cancer cells. The potency of these compounds often correlates with their structural features, particularly the presence of electron-withdrawing groups like trifluoromethyl .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy :
- Anticancer Activity :
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrimidine Ring : This can be achieved through condensation reactions involving suitable amines and trifluoromethyl ketones.
- Introduction of Azetidin-3-ol Moiety : Cyclization reactions incorporating hydroxylating agents are commonly used to introduce the azetidine structure .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[1-(4-Trifluoromethyl)pyrimidin-2-yl]azetidin}-methyl]-2,3-dihydropyridazinone | Contains a dihydropyridazinone core | Enhanced solubility |
| 6-Cyclopropyl derivative | Cyclopropyl substituent | Potentially different pharmacokinetics |
| 6-(Pyridin-3-yl) derivative | Different pyridine substitution pattern | Variability in biological activity |
Q & A
Q. What are the common synthetic routes for 1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with pyrimidine ring formation followed by azetidine functionalization. Key steps include:
- Pyrimidine Ring Construction : Cyclization of precursors like 4-chloro-6-(trifluoromethyl)pyrimidine under basic conditions (e.g., NaH in THF) to introduce substituents .
- Azetidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the azetidine moiety to the pyrimidine core. Solvents like DMF or acetonitrile and catalysts (e.g., Pd(OAc)₂) are critical for regioselectivity .
- Hydroxyl Group Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the azetidine hydroxyl group during synthesis, with acidic deprotection (e.g., HCl/dioxane) . Yield optimization requires precise temperature control (e.g., 80–100°C for coupling) and stoichiometric ratios (1:1.2 for pyrimidine:azetidine precursors) .
Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?
Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at pyrimidine C6, azetidine C1). ¹⁹F NMR detects trifluoromethyl resonance at ~-60 ppm .
- X-ray Crystallography : Resolves azetidine puckering (envelope conformation) and hydrogen bonding between the hydroxyl group and pyrimidine nitrogen .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 264.08) and fragmentation patterns .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing trifluoromethyl group enhances pyrimidine ring electrophilicity, facilitating nucleophilic attack at C4. Experimental studies show:
- Kinetic Studies : Second-order rate constants for azetidine coupling increase by 3-fold compared to non-fluorinated analogs .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side products like N-alkylated byproducts .
- Computational Insights : DFT calculations reveal a lowered LUMO energy (-1.8 eV) at C4 due to trifluoromethyl inductive effects, corroborating experimental reactivity trends .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) arise from:
- Assay Conditions : Varying pH (7.4 vs. 6.5) alters protonation states of the hydroxyl group, affecting target binding. Standardized buffers (e.g., PBS) are recommended .
- Membrane Permeability : LogP calculations (~2.1) suggest moderate permeability, but efflux pumps (e.g., P-gp) in cell lines may reduce intracellular concentrations. Use of inhibitors like verapamil clarifies true potency .
- Metabolic Stability : Liver microsome assays (human vs. rodent) show species-specific CYP450 metabolism (t₁/₂ = 15 min in human vs. 45 min in rat), necessitating species-matched models .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:
- Identify Key Interactions : The azetidine hydroxyl forms hydrogen bonds with kinase active sites (e.g., EGFR T790M), while the pyrimidine ring engages in π-π stacking .
- Predict Off-Target Effects : Similarity ensemble approach (SEA) screens against unrelated targets (e.g., GPCRs) flag potential cross-reactivity early in design .
- Optimize Pharmacophores : QSAR models prioritize substituents (e.g., methyl vs. ethyl on azetidine) that balance potency and solubility (clogP < 3) .
Methodological Considerations
Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?
- HPLC-MS/MS : Identifies hydrolytic degradation (e.g., azetidine ring opening) and oxidative byproducts (e.g., hydroxylation of pyrimidine) under stress (40°C/75% RH) .
- Forced Degradation Studies : Acidic (0.1M HCl) and oxidative (3% H₂O₂) conditions reveal major degradation pathways, informing formulation strategies .
Q. How do solvent and temperature affect crystallization outcomes for X-ray studies?
- Solvent Screening : Ethanol/water mixtures (70:30) yield monoclinic crystals (space group P2₁/c) with Z’=1, while DMSO induces polymorphic forms .
- Temperature Gradients : Slow cooling (0.5°C/min) from 60°C to 4°C minimizes defects, improving diffraction resolution (<1.0 Å) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
